molecular formula C14H18O5 B13954457 Ethanone, 1-[2,3-dihydro-6-hydroxy-2-(1-hydroxy-1-methylethyl)-4-methoxy-7-benzofuranyl]-, (+)- CAS No. 52117-68-7

Ethanone, 1-[2,3-dihydro-6-hydroxy-2-(1-hydroxy-1-methylethyl)-4-methoxy-7-benzofuranyl]-, (+)-

Cat. No.: B13954457
CAS No.: 52117-68-7
M. Wt: 266.29 g/mol
InChI Key: KFOIMSHTUISCLO-UHFFFAOYSA-N
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Description

(+)-7-Acetyl-2,3-dihydro-6-hydroxy-2-(1-hydroxy-1-methylethyl)-4-methoxybenzofuran is a complex organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the benzofuran family, which is characterized by a fused benzene and furan ring system. The presence of multiple functional groups, including hydroxyl, acetyl, and methoxy groups, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-7-Acetyl-2,3-dihydro-6-hydroxy-2-(1-hydroxy-1-methylethyl)-4-methoxybenzofuran typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The initial step involves the construction of the benzofuran core through cyclization reactions. This can be achieved using starting materials such as phenols and aldehydes under acidic or basic conditions.

    Introduction of Functional Groups:

    Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(+)-7-Acetyl-2,3-dihydro-6-hydroxy-2-(1-hydroxy-1-methylethyl)-4-methoxybenzofuran undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

(+)-7-Acetyl-2,3-dihydro-6-hydroxy-2-(1-hydroxy-1-methylethyl)-4-methoxybenzofuran has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (+)-7-Acetyl-2,3-dihydro-6-hydroxy-2-(1-hydroxy-1-methylethyl)-4-methoxybenzofuran involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The acetyl group may also play a role in modulating the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    2,3-Dihydrobenzofuran: Lacks the additional functional groups present in (+)-7-Acetyl-2,3-dihydro-6-hydroxy-2-(1-hydroxy-1-methylethyl)-4-methoxybenzofuran.

    4-Methoxybenzofuran: Contains a methoxy group but lacks other functional groups.

Uniqueness

(+)-7-Acetyl-2,3-dihydro-6-hydroxy-2-(1-hydroxy-1-methylethyl)-4-methoxybenzofuran is unique due to the presence of multiple functional groups that contribute to its diverse reactivity and potential applications. The combination of hydroxyl, acetyl, and methoxy groups in a single molecule provides a versatile platform for chemical modifications and biological interactions.

Properties

CAS No.

52117-68-7

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

1-[6-hydroxy-2-(2-hydroxypropan-2-yl)-4-methoxy-2,3-dihydro-1-benzofuran-7-yl]ethanone

InChI

InChI=1S/C14H18O5/c1-7(15)12-9(16)6-10(18-4)8-5-11(14(2,3)17)19-13(8)12/h6,11,16-17H,5H2,1-4H3

InChI Key

KFOIMSHTUISCLO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=C(C=C1O)OC)CC(O2)C(C)(C)O

Origin of Product

United States

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